molecular formula C15H20BrNO3 B13631184 Tert-butyl 8-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Tert-butyl 8-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Cat. No.: B13631184
M. Wt: 342.23 g/mol
InChI Key: NWPIXIQYFAGNEG-UHFFFAOYSA-N
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Description

Tert-butyl 8-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a complex organic compound that features a benzoxazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 8-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoxazepine derivatives, while oxidation or reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tert-butyl 8-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazepine derivatives and tert-butyl substituted compounds. Examples include:

Uniqueness

The uniqueness of Tert-butyl 8-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H20BrNO3

Molecular Weight

342.23 g/mol

IUPAC Name

tert-butyl 8-(bromomethyl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-6-7-19-13-8-11(9-16)4-5-12(13)10-17/h4-5,8H,6-7,9-10H2,1-3H3

InChI Key

NWPIXIQYFAGNEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC(=C2)CBr

Origin of Product

United States

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